[2-(Diethylaminomethyl)phenyl]phenylmethanol
Overview
Description
[2-(Diethylaminomethyl)phenyl]phenylmethanol: is an organic compound with the molecular formula C18H23NO. It is known for its unique structure, which includes a phenyl group attached to a phenylmethanol moiety, with a diethylaminomethyl substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylaminomethyl)phenyl]phenylmethanol typically involves the reaction of benzyl chloride with diethylamine in the presence of a base, followed by the addition of phenylmagnesium bromide. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the initial reaction, followed by room temperature for the addition of phenylmagnesium bromide
Base: Sodium hydroxide or potassium carbonate
The reaction proceeds through a nucleophilic substitution mechanism, followed by a Grignard reaction to introduce the phenyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
[2-(Diethylaminomethyl)phenyl]phenylmethanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Benzophenone derivatives
Reduction: Secondary amines
Substitution: Various substituted phenylmethanol derivatives
Scientific Research Applications
[2-(Diethylaminomethyl)phenyl]phenylmethanol: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of [2-(Diethylaminomethyl)phenyl]phenylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The diethylaminomethyl group may enhance its ability to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
[2-(Diethylaminomethyl)phenyl]phenylmethanol: can be compared with other similar compounds, such as:
- [2-(Dimethylaminomethyl)phenyl]phenylmethanol
- [2-(Diethylaminomethyl)phenyl]benzyl alcohol
- [2-(Diethylaminomethyl)phenyl]phenylmethanone
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activityThis compound is unique due to its specific combination of functional groups, which confer distinct properties and applications .
Properties
IUPAC Name |
[2-(diethylaminomethyl)phenyl]-phenylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-19(4-2)14-16-12-8-9-13-17(16)18(20)15-10-6-5-7-11-15/h5-13,18,20H,3-4,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVQMHPFHACSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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